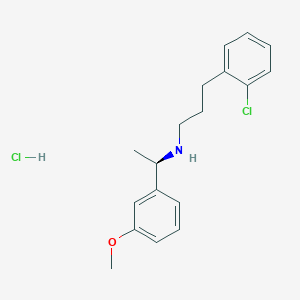

Clorhidrato de tecalcet

Descripción general

Descripción

El hidrocloruro de R 568, también conocido como hidrocloruro de Tecalcet, es un modulador alostérico positivo y agonista alostérico del receptor de detección de calcio humano (CaSR). Exhibe actividad calcimimética, lo que significa que imita la acción del calcio en los tejidos, particularmente en la glándula paratiroides. Este compuesto se utiliza principalmente en la investigación científica para estudiar la homeostasis del calcio y los trastornos relacionados .

Aplicaciones Científicas De Investigación

El hidrocloruro de R 568 se utiliza ampliamente en la investigación científica debido a su capacidad para modular el receptor de detección de calcio. Algunas de sus aplicaciones incluyen:

Mecanismo De Acción

El hidrocloruro de R 568 ejerce sus efectos aumentando alostéricamente la afinidad del receptor de detección de calcio por los iones calcio. Esta activación lleva a una serie de eventos intracelulares, incluida la modulación de los niveles de calcio intracelular y la liberación de óxido nítrico en las células endoteliales . El compuesto también afecta la fosforilación de la óxido nítrico sintasa endotelial (eNOS), contribuyendo a sus efectos vasodilatadores .

Análisis Bioquímico

Biochemical Properties

Tecalcet hydrochloride acts as an agonist of the calcium-sensing receptor (CaSR) . It increases the sensitivity of cells to extracellular calcium . This modulation of the CaSR can influence various biochemical reactions within the cell.

Cellular Effects

Tecalcet hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to influence cell migration and proliferation . In a study involving intestinal porcine epithelial cells (IPEC-J2), Tecalcet hydrochloride was found to increase cell migration and proliferation . These effects were regulated by the activation of Rac1 and PLCγ1 signaling .

Molecular Mechanism

The molecular mechanism of action of Tecalcet hydrochloride involves its interaction with the calcium-sensing receptor (CaSR). As a CaSR modulator, Tecalcet hydrochloride increases the sensitivity of the receptor to extracellular calcium . This leads to the activation of intracellular signaling pathways, including the Rac1 and PLCγ1 pathways, which in turn influence cellular functions such as migration and proliferation .

Dosage Effects in Animal Models

In animal models, the effects of Tecalcet hydrochloride have been observed to vary with different dosages . For instance, in a study involving 10-week-old male Sprague-Dawley rats, different dosages of Tecalcet hydrochloride were found to have varying effects on serum levels of 1,25 (OH) 2 D 3 and parathyroid hormone (PTH) .

Metabolic Pathways

Tecalcet hydrochloride is involved in the modulation of calcium homeostasis, which is a critical metabolic pathway. It interacts with the calcium-sensing receptor (CaSR), influencing the receptor’s sensitivity to extracellular calcium

Subcellular Localization

The subcellular localization of Tecalcet hydrochloride is likely to be influenced by its target, the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor located in the cell membrane

Métodos De Preparación

La síntesis del hidrocloruro de R 568 implica varios pasos:

Preparación de ®-3-metoxialfa-metilbencilamina: Este intermedio se prepara a partir de 3-metoxiacetofenona mediante la reacción de Leuckart, que implica calentar con formiato de amonio.

Alquilación reductora: La amina quiral se somete luego a una alquilación reductora en un solo recipiente con 3-(2-clorofenil)propionitrilo. La reducción del nitrilo por hidruro de diisobutíl aluminio (DIBAL) a -78 °C produce un complejo intermedio de imina, que, después de la adición de la amina quiral, genera una imina.

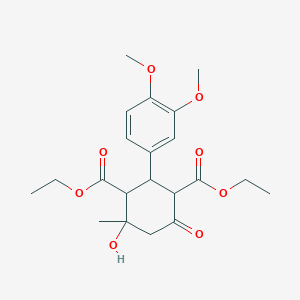

Procedimiento alternativo: Otro método implica la alquilación del malonato de dietilo con cloruro de 2-bencilo, seguido de hidrólisis y descarboxilación para producir ácido arilpropiónico.

Análisis De Reacciones Químicas

El hidrocloruro de R 568 se somete a varios tipos de reacciones químicas:

Oxidación y reducción: El compuesto puede participar en reacciones redox, particularmente durante su síntesis donde los intermedios se reducen utilizando agentes como DIBAL y borohidruro de sodio.

Reacciones de sustitución: La síntesis implica reacciones de sustitución nucleófila, como la alquilación del malonato de dietilo con cloruro de 2-bencilo.

Hidrólisis: La formamida intermedia se hidroliza con ácido clorhídrico durante la preparación de la amina quiral.

Comparación Con Compuestos Similares

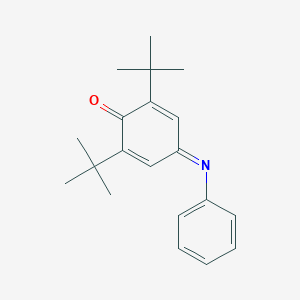

El hidrocloruro de R 568 es único entre los calcimiméticos debido a su acción específica en el receptor de detección de calcio. Los compuestos similares incluyen:

Cinacalcet: Otro calcimimético que también se dirige al CaSR pero tiene diferentes propiedades farmacocinéticas.

Etelcalcetide: Un calcimimético a base de péptidos con un mecanismo de acción diferente en comparación con el hidrocloruro de R 568.

El hidrocloruro de R 568 destaca por su alta potencia y eficacia en la modulación del CaSR, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXUXANREVNZLH-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170263 | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177172-49-5 | |

| Record name | Tecalcet hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECALCET HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of tecalcet hydrochloride and how does it differ from its successor, cinacalcet hydrochloride?

A1: Tecalcet hydrochloride and cinacalcet hydrochloride are both calcimimetics, meaning they mimic the action of calcium in the body. They achieve this by activating the calcium-sensing receptor (CaSR) located on the parathyroid gland. This activation leads to a decrease in parathyroid hormone (PTH) secretion, which in turn helps to lower serum calcium levels []. While the specific mechanism of action is similar, cinacalcet hydrochloride was developed to address the shortcomings of tecalcet hydrochloride, particularly its poor pharmacokinetic profile and rapid metabolism [].

Q2: What are the potential applications of tecalcet hydrochloride in pharmaceutical development?

A2: Tecalcet hydrochloride, being the predecessor of cinacalcet hydrochloride, provided valuable insights into the therapeutic potential of calcimimetics. These insights paved the way for the development of cinacalcet hydrochloride for treating primary and secondary hyperparathyroidism []. While not commercially available itself, tecalcet hydrochloride's exploration contributed significantly to understanding the structure-activity relationships within this drug class.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)

![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)

![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)

![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)